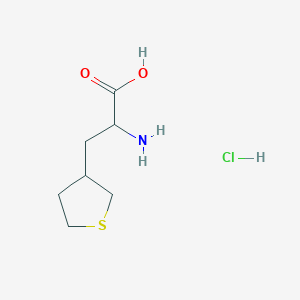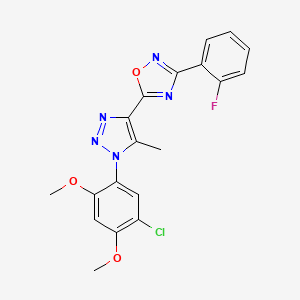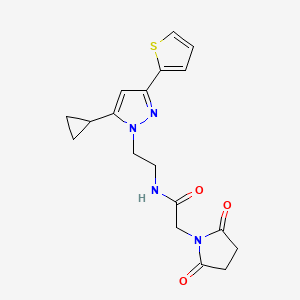
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287259-45-2 . It has a molecular weight of 211.71 . The IUPAC name for this compound is 2-amino-3-(tetrahydrothiophen-3-yl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride” is 1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal, and it does not require any special conditions .Scientific Research Applications
Synthesis and Derivatization Applications
- Improved Synthetic Methodologies: Kitagawa et al. (2004) described an improved synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride, highlighting the utility of these compounds in synthesizing heteroaryl-containing amino acids with potential pharmaceutical applications (Kitagawa, D. Khandmaa, A. Fukumoto, & M. Asada, 2004).
- Fluorescence Derivatisation: Frade et al. (2007) explored the derivatization of amino acids, including compounds similar to 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride, for fluorescence applications. This research opens avenues for using these compounds in biochemical assays and fluorescence microscopy, showcasing their potential in biological research (Frade, S. A. Barros, J. Moura, & M. Gonçalves, 2007).
Bioactive Molecule Development
- Anticancer Activity: Saad and Moustafa (2011) synthesized new S-glycosyl and S-alkyl derivatives of triazinone based on thiol-containing compounds similar to 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride. These compounds exhibited significant in vitro anticancer activities, suggesting the potential of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride derivatives in developing anticancer therapies (Saad & A. Moustafa, 2011).
- Enzyme Inhibition: Research by Nazir et al. (2018) on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from processes involving compounds akin to 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride, highlighted their potent urease inhibitory activity. This demonstrates the compound's relevance in designing enzyme inhibitors for therapeutic purposes (Nazir, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
Mechanism of Action
Target of Action
The compound is an amino acid derivative, and amino acids often interact with various enzymes and receptors in the body. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
As an amino acid derivative, this compound might participate in protein synthesis or act as a neurotransmitter or neuromodulator. The thiolan group could potentially undergo metabolic transformations, leading to various biological effects .
Biochemical Pathways
Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes. The exact pathways this compound affects would depend on its specific targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Amino acids are generally well-absorbed and can be distributed throughout the body. They can be metabolized by various enzymes and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially influence protein function, cellular signaling, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH of the environment could affect the compound’s ionization state and therefore its absorption and distribution .
properties
IUPAC Name |
2-amino-3-(thiolan-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJTGJFXWAMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)
![(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)



![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)



![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)

